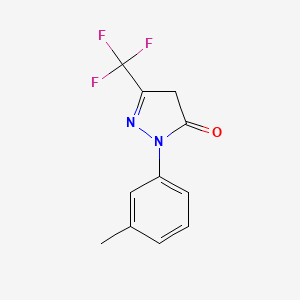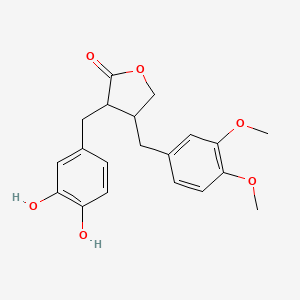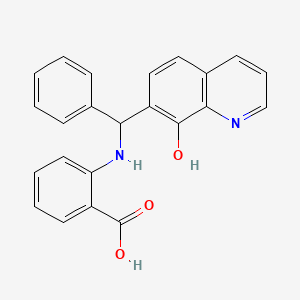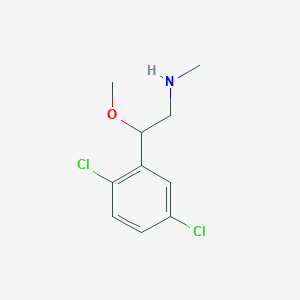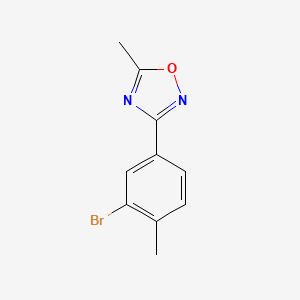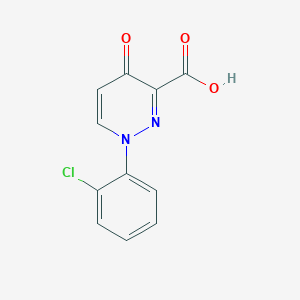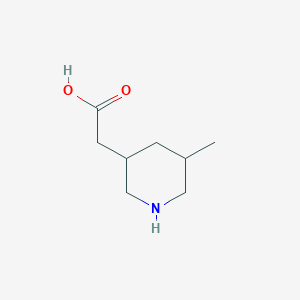![molecular formula C25H33F2NO4 B12110635 3-[(2R)-3-[[2-(2,3-Dihydro-1H-inden-2-YL)-1,1-dimethyl-ethyl]amino]-2-hydroxypropoxy]-4,5-difluoro-benzene propanoic acid](/img/structure/B12110635.png)
3-[(2R)-3-[[2-(2,3-Dihydro-1H-inden-2-YL)-1,1-dimethyl-ethyl]amino]-2-hydroxypropoxy]-4,5-difluoro-benzene propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2R)-3-[[2-(2,3-Dihydro-1H-inden-2-YL)-1,1-dimethyl-ethyl]amino]-2-hydroxypropoxy]-4,5-difluoro-benzene propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indene moiety, a hydroxypropoxy group, and a difluorobenzene propanoic acid segment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-3-[[2-(2,3-Dihydro-1H-inden-2-YL)-1,1-dimethyl-ethyl]amino]-2-hydroxypropoxy]-4,5-difluoro-benzene propanoic acid typically involves multiple steps, including the formation of the indene moiety, the introduction of the hydroxypropoxy group, and the attachment of the difluorobenzene propanoic acid segment. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance efficiency and reduce costs. The process may include purification steps such as crystallization, distillation, or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2R)-3-[[2-(2,3-Dihydro-1H-inden-2-YL)-1,1-dimethyl-ethyl]amino]-2-hydroxypropoxy]-4,5-difluoro-benzene propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the compound to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2R)-3-[[2-(2,3-Dihydro-1H-inden-2-YL)-1,1-dimethyl-ethyl]amino]-2-hydroxypropoxy]-4,5-difluoro-benzene propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indene derivatives, hydroxypropoxy compounds, and difluorobenzene propanoic acid analogs. These compounds may share structural features and exhibit similar chemical reactivity.
Uniqueness
3-[(2R)-3-[[2-(2,3-Dihydro-1H-inden-2-YL)-1,1-dimethyl-ethyl]amino]-2-hydroxypropoxy]-4,5-difluoro-benzene propanoic acid is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C25H33F2NO4 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
(2R)-1-(2,3-difluorophenoxy)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]propan-2-ol;propanoic acid |
InChI |
InChI=1S/C22H27F2NO2.C3H6O2/c1-22(2,12-15-10-16-6-3-4-7-17(16)11-15)25-13-18(26)14-27-20-9-5-8-19(23)21(20)24;1-2-3(4)5/h3-9,15,18,25-26H,10-14H2,1-2H3;2H2,1H3,(H,4,5)/t18-;/m1./s1 |
Clé InChI |
YWSOQEKJULXMSQ-GMUIIQOCSA-N |
SMILES isomérique |
CCC(=O)O.CC(C)(CC1CC2=CC=CC=C2C1)NC[C@H](COC3=C(C(=CC=C3)F)F)O |
SMILES canonique |
CCC(=O)O.CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC=C3)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


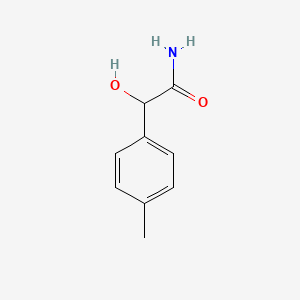
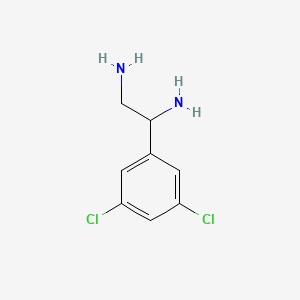
![[6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12110562.png)

![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12110579.png)
